molecular formula C17H17N3O2 B1305710 N-benzyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 36932-43-1

N-benzyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B1305710
CAS No.: 36932-43-1
M. Wt: 295.34 g/mol
InChI Key: KDLAOUYNKLLIJE-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a tetrahydroquinoxaline core linked to a benzyl group via an acetamide bridge. The benzyl group confers moderate lipophilicity, while the tetrahydroquinoxaline moiety provides hydrogen-bond donors (N–H) and acceptors (C=O), critical for target interactions .

Properties

IUPAC Name

N-benzyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16(18-11-12-6-2-1-3-7-12)10-15-17(22)20-14-9-5-4-8-13(14)19-15/h1-9,15,19H,10-11H2,(H,18,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLAOUYNKLLIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172274
Record name 1,2,3,4-Tetrahydro-3-oxo-N-(phenylmethyl)-2-quinoxalineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36932-43-1
Record name 1,2,3,4-Tetrahydro-3-oxo-N-(phenylmethyl)-2-quinoxalineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36932-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-3-oxo-N-(phenylmethyl)-2-quinoxalineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-benzyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, a compound with the molecular formula C17H17N3O2 and CAS Number 36932-43-1, belongs to the quinoxaline class of organic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an antiviral agent.

Chemical Structure and Properties

The compound features a benzyl group attached to a tetrahydroquinoxaline moiety, which is further substituted with an acetamide group. The structural uniqueness of this compound contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
CAS Number36932-43-1
IUPAC NameThis compound

The mechanism of action of this compound is believed to involve the modulation of specific molecular targets within cells. The quinoxaline core allows for interactions with various biological macromolecules, while the benzyl and acetamide groups enhance binding affinity. This compound may interact with enzymes or receptors involved in critical cellular pathways.

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Cytotoxic Effects
A study evaluated the cytotoxic effects of various quinoxaline derivatives on PC-3 prostate cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard treatments like erlotinib:

CompoundIC50 (µM)Comparison to Erlotinib
N-benzyl derivative8.5More effective
Erlotinib10.22Reference

These findings suggest that N-benzyl derivatives could serve as potential therapeutic agents in cancer treatment.

Antiviral Activity

Quinoxaline derivatives have also been investigated for their antiviral properties. A study highlighted the ability of certain compounds within this class to inhibit HIV reverse transcriptase effectively:

Case Study: Antiviral Efficacy
In vitro tests showed that derivatives similar to this compound had potent inhibitory effects on HIV replication:

CompoundEC50 (µM)Target
Quinoxaline derivative0.5HIV reverse transcriptase

This suggests that these compounds may be valuable in developing new antiviral therapies.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing groups and specific substitutions on the quinoxaline core enhances its potency against various biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key structural variations among analogues arise from substitutions on the acetamide’s nitrogen or the tetrahydroquinoxaline ring. Below is a comparative analysis:

Table 1: Molecular Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent H-Bond Donors H-Bond Acceptors XlogP
Target Compound C₁₇H₁₇N₃O₂ 299.34 Benzyl 3 4 ~2.0 (est.)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-...* C₁₇H₁₃ClF₃N₃O₂ 383.7 2-Chloro-5-(trifluoromethyl)phenyl 3 5 ~3.5 (est.)
N-(2-Methoxyphenyl)-... C₁₇H₁₇N₃O₃ 311.34 2-Methoxyphenyl 3 5 1.7
N-Cyclohexyl-2-(3-oxo-... C₁₆H₂₁N₃O₂ 287.36 Cyclohexyl 2 4 ~1.8 (est.)

Key Observations :

  • The methoxyphenyl group reduces lipophilicity (XlogP = 1.7), favoring solubility .
  • Hydrogen Bonding : All analogues retain 3–5 H-bond acceptors, critical for target engagement. The benzyl group in the target compound balances lipophilicity and steric effects compared to bulkier cyclohexyl or polar methoxyphenyl groups .

Key Observations :

  • Bulky substituents (e.g., 3-phenylpropyl in compound 63) achieve higher yields (69%) compared to conjugated systems (e.g., compound 61: 9%), likely due to steric or electronic effects during cyclization .
  • The target compound’s benzyl group may align with moderate-yield pathways, though specific data are unavailable in the provided evidence.

Pharmacological and Functional Insights

  • Receptor Interactions: Analogues like N-benzyl-2-{1-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-6,7-dimethoxy-...} (compound 61) exhibit selective antagonism for orexin-1 receptors, highlighting the role of substituents in target selectivity .
  • Crystallography : Hydrogen-bonding patterns in analogues like N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide stabilize crystal structures, suggesting similar packing behavior in the target compound .

Preparation Methods

Detailed Synthetic Route Example

A representative synthetic route based on available data is summarized below:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Condensation of o-phenylenediamine with ethyl glyoxalate Ethanol, 45 °C 85 Formation of quinoxalin-2(1H)-one intermediate
2 N-Benzylation of quinoxalinone Benzyl bromide, NaH, DMF, room temp 48-64 Introduction of benzyl group on nitrogen
3 Reduction of imine to tetrahydroquinoxaline NaCNBH3, MeOH, AcOH, 0 °C to rt 98 Conversion to 3,4-dihydroquinoxalin-1(2H)-one
4 Amide coupling with acetamide derivative Triethylamine, acyl chloride, inert atmosphere 70-90 Formation of N-benzyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
5 Purification Column chromatography (ethyl acetate/hexane) - Isolation of pure compound

Note: The yields and conditions are approximate and based on analogous quinoxaline derivative syntheses.

Research Findings and Analytical Data

  • The compound this compound has a molecular formula of C17H17N3O2 and a molecular weight of approximately 295.34 g/mol.

  • Physicochemical properties include a logP of 1.823, indicating moderate lipophilicity, and a polar surface area conducive to biological activity.

  • Analytical characterization typically involves:

    • NMR Spectroscopy: Confirms the presence of benzyl protons, acetamide methylene, and the tetrahydroquinoxaline ring protons.

    • Mass Spectrometry: Confirms molecular ion peak consistent with the molecular weight.

    • Melting Point: Used to assess purity and consistency.

  • The compound is stable under inert atmosphere and requires careful control of reaction conditions to avoid degradation of sensitive intermediates.

Q & A

Q. Optimization Strategies :

  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reaction efficiency .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions during cyclization .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns protons and carbons in the benzyl, acetamide, and quinoxaline moieties. For example, the benzyl CH₂ group typically appears at δ 4.5–5.0 ppm in ¹H NMR .
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How can X-ray crystallography and SHELX software aid in determining the crystal structure of this compound?

Q. Advanced

  • X-ray Crystallography : Resolves 3D molecular conformation, hydrogen bonding, and packing. For example, the tetrahydroquinoxaline core often exhibits planar geometry, with intramolecular N–H···O hydrogen bonds stabilizing the structure .
  • SHELX Suite :
    • SHELXD : Solves phase problems via direct methods for small molecules .
    • SHELXL : Refines anisotropic displacement parameters and validates bond lengths/angles against databases (e.g., Cambridge Structural Database) .
    • Hydrogen Bond Analysis : Graph set analysis (e.g., R₂²(8) motifs) identifies recurring intermolecular interactions .

What strategies resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Assay Standardization :
    • Use consistent cell lines (e.g., HeLa for anticancer studies) and control compounds (e.g., doxorubicin) to normalize IC₅₀ values .
  • Structural Confirmation : Ensure compound integrity via LC-MS to rule out degradation .
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies; discrepancies may arise from variations in solubility (e.g., DMSO vs. aqueous buffers) .

How do modifications to the quinoxaline core affect the compound’s pharmacological profile?

Q. Advanced

Modification Impact on Activity Reference
3-Oxo Group Replacement Reduces hydrogen bonding with target enzymes (e.g., kinases), lowering affinity .
Benzyl Substituents Electron-withdrawing groups (e.g., -F) enhance metabolic stability and bioavailability .
Acetamide Chain Lengthening the chain improves membrane permeability but may reduce selectivity .

What computational methods predict the interaction between this compound and biological targets?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., B1 bradykinin receptor) by scoring ligand-receptor interactions (e.g., ΔG = −9.2 kcal/mol) .
  • Molecular Dynamics (MD) : Analyzes stability of ligand-target complexes over time (e.g., RMSD < 2.0 Å over 100 ns simulations) .
  • QSAR Models : Predict bioactivity based on descriptors like logP and polar surface area .

What are the key challenges in scaling up the synthesis for preclinical studies?

Q. Basic

  • Purification : Column chromatography is labor-intensive; switch to recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
  • Yield Optimization : Continuous flow reactors reduce reaction times and improve consistency in N-benzylation steps .
  • Byproduct Management : Tandem LC-MS monitors impurities (e.g., dehalogenated byproducts) during acetamide formation .

How can hydrogen bonding patterns in the crystal structure be analyzed using graph set analysis?

Q. Advanced

  • Graph Set Notation : Classifies hydrogen bonds into patterns like D(donor)-A(acceptor). For example, the N–H···O=C interaction in this compound forms a C(6) chain motif .
  • Software Tools : Mercury (CCDC) visualizes and quantifies bond distances/angles, while PLATON validates topological descriptors .

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